

Technical Analysis & Handling Guide: 4-Amino-2-fluorobenzaldehyde

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Compound of Interest

Compound Name: 4-Amino-2-fluorobenzaldehyde

Cat. No.: B11759897

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Executive Summary

4-Amino-2-fluorobenzaldehyde (CAS 777089-27-7) is a bifunctional pharmacophore intermediate increasingly utilized in the synthesis of kinase inhibitors and F-18 radiolabeled tracers. Its structural duality—possessing both a nucleophilic aniline moiety and an electrophilic aldehyde—renders it highly versatile but chemically unstable.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a rigorous technical analysis. The core challenge with this reagent is not acute toxicity, but rather its susceptibility to auto-oxidation and self-polymerization. Successful utilization requires strict adherence to inert atmosphere protocols to prevent the formation of insoluble "tars" (Schiff base polymers) or oxidation to 4-amino-2-fluorobenzoic acid.

Chemical Identity & Verification

Precise identification is critical due to the prevalence of structural isomers and halogenated analogs in the marketplace. Researchers must verify the CAS number to avoid confusion with the commercially common 4-bromo-2-fluorobenzaldehyde.

Table 1: Chemical Identifiers & Properties[1][2]

Parameter	Specification	Notes
Chemical Name	4-Amino-2-fluorobenzaldehyde	
CAS Number	777089-27-7	Caution:[1] Do not confuse with 4-Bromo-2-fluorobenzaldehyde (CAS 57848-46-1)
Molecular Formula	C ₇ H ₆ FNO	
Molecular Weight	139.13 g/mol	
Appearance	Yellow to brown solid	Darkens significantly upon oxidation/light exposure.
Solubility	DMSO, Methanol, DCM	Low solubility in water; prone to hydrolysis/oxidation in aqueous solution.
Purity Standard	>97% (HPLC)	Impurities often include the corresponding benzoic acid derivative.

Hazard Identification & Toxicology

While classified as a standard irritant under GHS guidelines, the "Senior Scientist" perspective requires looking at the functional group risks.

GHS Classification[2]

- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.[2]

Toxicological Context (The "Why")

The aniline substructure (primary aromatic amine) presents a risk of absorption and potential methemoglobinemia, although this is less pronounced in ring-substituted benzaldehydes

compared to pure aniline. The primary hazard in a research setting is sensitization.

- Mechanism: The aldehyde group is a hapten; it can react with skin proteins (Schiff base formation with lysine residues), potentially leading to allergic contact dermatitis upon repeated exposure.
- Recommendation: Standard nitrile gloves are generally sufficient, but immediate removal is required upon splash contact to prevent permeation and staining.

Stability, Storage & Degradation

This is the most critical section for experimental success. **4-Amino-2-fluorobenzaldehyde** is air-sensitive and light-sensitive.

The Degradation Pathway

The molecule undergoes two primary degradation modes if mishandled:

- Auto-oxidation: The aldehyde hydrogen is abstracted, reacting with atmospheric oxygen to form 4-amino-2-fluorobenzoic acid. This appears as a white solid precipitate or crust.
- Self-Polymerization: The amine of one molecule condenses with the aldehyde of another, forming oligomeric Schiff bases (imines). This manifests as a dark, gummy "tar" that is difficult to resolubilize.

Storage Protocol

- Temperature: Store at 2–8°C (Refrigerated).
- Atmosphere: Must be stored under Argon or Nitrogen.[3]
- Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands over the cap for extended periods.

Technical Handling Protocol (Workflow)

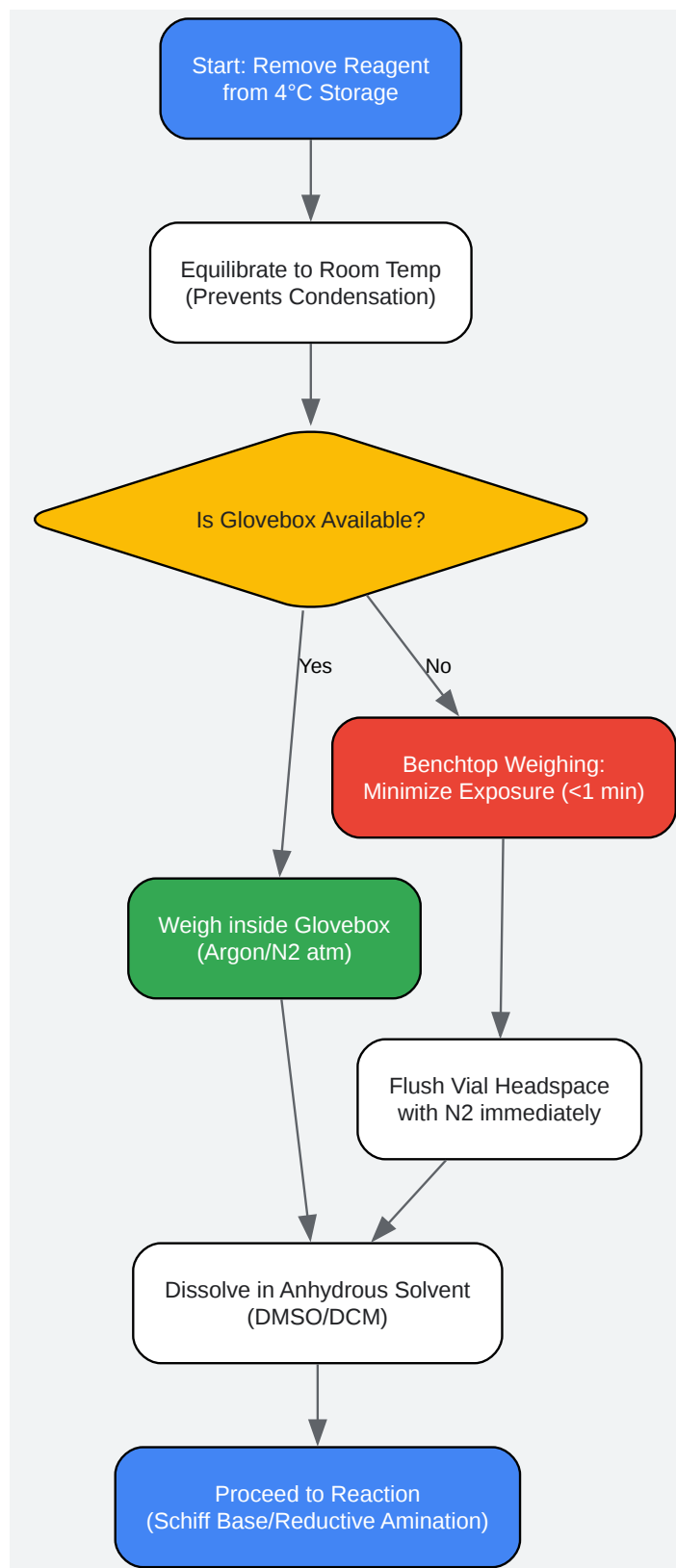
To maintain reagent integrity, a "Schlenk-type" workflow is recommended even if a full glovebox is not available.

Step-by-Step Handling

- **Equilibration:** Allow the refrigerated vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture, accelerating hydrolysis.
- **Inert Sampling:** If possible, weigh inside a glovebox. If weighing on a benchtop, flush the headspace of the vial with Nitrogen immediately after removing the aliquot.
- **Dissolution:** Dissolve immediately in degassed solvent (e.g., anhydrous DMSO or DCM). Do not leave the solid sitting on a weigh boat.

Visualization: Safe Handling Workflow

The following diagram outlines the decision logic for handling this air-sensitive reagent.



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Caption: Logic flow for minimizing oxidative degradation during the weighing and solubilization process.

Synthetic Reactivity & Application[6]

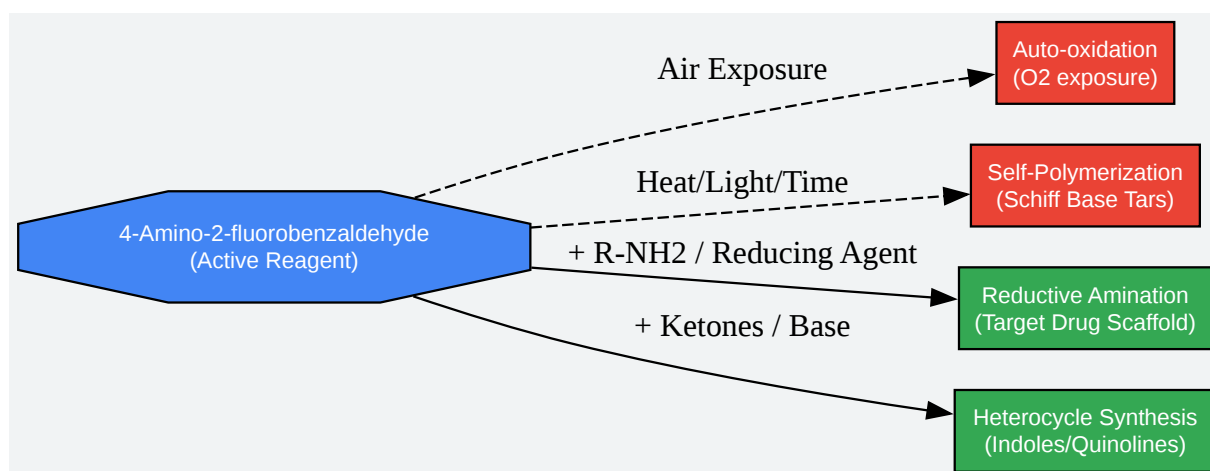
In drug discovery, this scaffold is a precursor for heterocycles (quinolines, indoles) and radiotracers.

Key Reaction Pathways

- Reductive Amination: The aldehyde reacts with primary amines (in the presence of $\text{NaBH}(\text{OAc})_3$) to form secondary amines.
 - Tip: The internal amino group is less nucleophilic than alkyl amines due to resonance with the benzene ring, allowing for selective reaction at the aldehyde if conditions are controlled.
- Friedländer Synthesis: Reacts with ketones to form quinoline derivatives. The 2-fluoro substituent can serve as a handle for subsequent nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$), although it is deactivated by the 4-amino group.

Visualization: Reactivity vs. Degradation

Understanding the competition between productive synthesis and degradation is vital.



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Caption: Competitive pathways. Red paths indicate degradation; Green paths indicate productive synthesis.

Emergency Response & Waste Disposal

Spill Cleanup

- Solid Spill: Do not sweep dry dust if possible (inhalation risk). Dampen with an inert solvent (like heptane) or water, then wipe up with absorbent pads.
- Decontamination: Clean surface with a dilute mild acid (e.g., 1% acetic acid) followed by soap and water to solubilize any amine residues.

Waste Disposal[7]

- Stream: Segregate into Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).
- Note: Although it contains Fluorine, many facilities categorize C-F bonds differently than C-Cl/C-Br for incineration purposes. Consult local EHS guidelines.
- Quenching: If disposing of old, degraded material, dissolve in acetone and treat with dilute HCl before disposal to ensure the amine is protonated and less volatile.

References

- PubChem. (2023). Compound Summary: **4-Amino-2-fluorobenzaldehyde**. [1][4][5][6][7][8] National Library of Medicine. Retrieved October 26, 2023, from [\[Link\]](#)

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